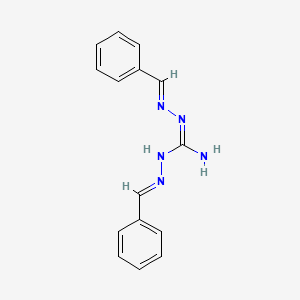
Carbonimidic dihydrazide, 2,2'-bis(phenylmethylene)-, (2E,2'E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzylidene and phenylmethylidene groups attached to a hydrazinecarboximidohydrazide backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide typically involves the condensation of benzaldehyde and phenylmethylidenehydrazinecarboximidohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzylidene and phenylmethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives with altered functional groups.
Applications De Recherche Scientifique
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-(4-hydroxy-3-methoxybenzylidene)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarboximidohydrazide
- (2E)-2-(3,5-dibromo-2-hydroxybenzylidene)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarboximidohydrazide
Uniqueness
Compared to similar compounds, (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide stands out due to its specific benzylidene and phenylmethylidene groups, which confer unique chemical properties and reactivity. These structural features make it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
1292902-81-8 |
|---|---|
Formule moléculaire |
C15H15N5 |
Poids moléculaire |
265.31 |
Nom IUPAC |
1,2-bis[(E)-benzylideneamino]guanidine |
InChI |
InChI=1S/C15H15N5/c16-15(19-17-11-13-7-3-1-4-8-13)20-18-12-14-9-5-2-6-10-14/h1-12H,(H3,16,19,20)/b17-11+,18-12+ |
Clé InChI |
ZWLXITGRGUNARS-JYFOCSDGSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/N/C(=N\N=C\C2=CC=CC=C2)/N |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















